8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
“8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Common reagents and conditions might include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 4-chlorophenyl group, the methoxyethyl group, and the hydrazinyl group can be carried out using standard organic synthesis techniques such as nucleophilic substitution, condensation, and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxyethyl group or the hydrazinyl group.
Reduction: Reduction of the ethylidene group to an ethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the purine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield a fully saturated purine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antiviral activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibition or activation of enzyme activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Interference with nucleic acids: Inhibition of DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
The unique structural features of “8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” include the presence of the 4-chlorophenyl group and the methoxyethyl group, which might confer distinct biological activities or chemical reactivity compared to other purine derivatives.
Properties
Molecular Formula |
C17H19ClN6O3 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
8-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H19ClN6O3/c1-10(11-4-6-12(18)7-5-11)21-22-16-19-14-13(24(16)8-9-27-3)15(25)20-17(26)23(14)2/h4-7H,8-9H2,1-3H3,(H,19,22)(H,20,25,26)/b21-10- |
InChI Key |
WKTNREQWHQKQGN-FBHDLOMBSA-N |
Isomeric SMILES |
C/C(=N/NC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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